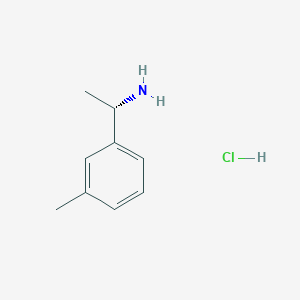
tecogalan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tecogalan is a sulfated polysaccharide isolated from various Arthrobacter bacterial species. It possesses potential antiangiogenic and antineoplastic properties. This compound binds to basic fibroblast growth factor, thereby preventing it from binding to its receptors. This disruption inhibits basic fibroblast growth factor-stimulated endothelial cell growth, proliferation, and migration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tecogalan is derived from the bacterial wall component of Arthrobacter species. The preparation involves isolating the sulfated polysaccharide peptidoglycan complex from the bacterial culture. The process includes:
- Culturing Arthrobacter species under controlled conditions.
- Extracting the bacterial wall components.
- Purifying the sulfated polysaccharide through various chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Arthrobacter species. The fermentation broth is processed to extract and purify the sulfated polysaccharide. The steps include:
- Fermentation: Culturing Arthrobacter species in bioreactors.
- Extraction: Harvesting the bacterial cells and extracting the polysaccharide.
- Purification: Using chromatographic methods to purify the compound to the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: Tecogalan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the sulfated groups on the polysaccharide.
Substitution: Substitution reactions can introduce different functional groups onto the polysaccharide backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, depending on the desired functional group, can be used under controlled conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the sulfated polysaccharide.
Substitution: Functionalized derivatives with different chemical properties.
Wissenschaftliche Forschungsanwendungen
Tecogalan has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polysaccharide chemistry and reactions.
Biology: Investigated for its role in inhibiting angiogenesis and its effects on endothelial cells.
Medicine: Explored for its potential therapeutic applications in treating cancer and other diseases related to abnormal angiogenesis.
Industry: Utilized in the development of antiangiogenic drugs and as a research tool in various biological assays
Wirkmechanismus
Tecogalan exerts its effects by binding to basic fibroblast growth factor, preventing it from interacting with its receptors. This inhibition disrupts the signaling pathways involved in endothelial cell growth, proliferation, and migration. Additionally, this compound suppresses periendothelial matrix-degrading activities related to urokinase-type plasminogen activator and matrix metalloprotease 1, further contributing to its antiangiogenic effects .
Vergleich Mit ähnlichen Verbindungen
Pentosan Polysulfate: Another sulfated polysaccharide with antiangiogenic properties.
Heparin: A well-known anticoagulant with similar sulfated polysaccharide structure.
Chondroitin Sulfate: A sulfated glycosaminoglycan with structural similarities.
Uniqueness of Tecogalan: this compound is unique due to its specific binding to basic fibroblast growth factor and its potent inhibition of angiogenesis. Unlike other similar compounds, this compound has shown significant potential in inhibiting tumor growth and neovascularization in various experimental models .
Eigenschaften
CAS-Nummer |
134633-29-7 |
|---|---|
Molekularformel |
C11H16N2O3 |
Molekulargewicht |
0 |
Synonyme |
tecogalan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



